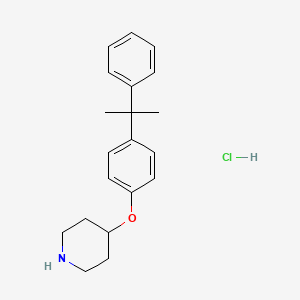
4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride
Vue d'ensemble
Description
4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride is a useful research compound. Its molecular formula is C20H26ClNO and its molecular weight is 331.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1-Methyl-1-phenylethyl)phenyl-4-piperidinyl ether hydrochloride, a compound with the molecular formula C₂₀H₂₆ClNO, is gaining attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Weight : 315.38 g/mol
- CAS Number : 1185296-87-0
- IUPAC Name : 4-(1-Methyl-1-phenylethyl)phenyl-4-piperidinyl ether hydrochloride
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is hypothesized to function as a selective agonist at certain receptor sites, which may modulate neurotransmitter release and influence pain perception and mood regulation. The compound's structure suggests potential interactions with opioid receptors, contributing to its analgesic properties.
Biological Activity
Research indicates that 4-(1-Methyl-1-phenylethyl)phenyl-4-piperidinyl ether hydrochloride exhibits several biological activities:
- Analgesic Effects : Preliminary studies suggest that the compound may possess pain-relieving properties similar to those of opioids but with potentially fewer side effects. This is particularly relevant in the context of developing analgesics that minimize addiction risks associated with traditional opioids .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could have implications for treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
-
Analgesic Activity Assessment :
- A comparative study evaluated the analgesic effects of various piperidine derivatives, including 4-(1-Methyl-1-phenylethyl)phenyl-4-piperidinyl ether hydrochloride. Results indicated significant analgesic activity in animal models, suggesting its potential as a therapeutic agent for pain management .
- In vitro Studies :
- Toxicological Profile :
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
4-[4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-10-18(11-9-17)22-19-12-14-21-15-13-19;/h3-11,19,21H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFWSQYXOYHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















